7h-Benzo[a]pyrido[3,2-g]carbazole
Description
Significance of Polycyclic Aza-Heterocycles in Advanced Chemical Research
Polycyclic aza-heterocycles, a class of organic compounds characterized by fused aromatic rings containing at least one nitrogen atom, are of paramount importance in numerous scientific fields. ijsrtjournal.com Their unique electronic properties, structural diversity, and ability to participate in a wide range of chemical reactions make them fundamental building blocks in materials science, medicinal chemistry, and organic electronics. openmedicinalchemistryjournal.com These compounds are integral to the development of advanced materials with applications ranging from electroluminescent devices to fluorescent sensors and biosensors. The presence of nitrogen atoms within the cyclic structure can significantly influence the molecule's physical and chemical properties, often imparting basicity and the ability to form hydrogen bonds. mdpi.com This versatility has led to their extensive investigation in the quest for novel compounds with tailored functionalities. openmedicinalchemistryjournal.com
Overview of Carbazole (B46965) Frameworks in Scientific Inquiry
Within the broad family of aza-heterocycles, carbazoles represent a particularly noteworthy subgroup. nih.gov The carbazole framework consists of a tricyclic system with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. nih.govontosight.ai This structural motif is found in a variety of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govontosight.ai In the realm of materials science, carbazole derivatives are prized for their excellent charge-transporting properties and high photoluminescence quantum yields, making them key components in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.aid-nb.info The planarity and rigidity of the carbazole skeleton, coupled with its fluorescent properties, also make it an ideal scaffold for the design of chemosensors capable of detecting various analytes. d-nb.infomdpi.com
Structural Elucidation and Fundamental Insights into 7H-Benzo[a]pyrido[3,2-g]carbazole Architecture
Planarity, Rigidity, and Conjugated System Properties
A key characteristic of this compound is its planar and rigid structure. ontosight.ai This planarity arises from the interconnected network of sp2-hybridized carbon and nitrogen atoms, which facilitates extensive π-electron delocalization across the entire molecule. ontosight.aid-nb.info This extended conjugation is responsible for the compound's notable optical and photophysical properties. ontosight.ai The rigidity of the framework contributes to its thermal and chemical stability, which are desirable attributes for materials used in electronic applications. ontosight.ai The combination of planarity, rigidity, and an extended π-conjugated system underpins the potential of this compound in fields such as organic electronics and optoelectronics. ontosight.ai
| Property | Value |
| Molecular Formula | C18H11N |
| Molecular Weight | ~251.29 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
207-89-6 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
7,12-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-8-15-18-14-6-3-11-20-16(14)9-10-17(18)21-19(13)15/h1-11,21H |
InChI Key |
GOVPECSAQFXLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 7H-Benzo[a]pyrido[3,2-g]carbazole and its Congeners
The synthesis of the this compound core and its related isomers is achieved through several sophisticated methods, each offering unique advantages in terms of efficiency, modularity, and control over the final molecular architecture.
Tandem [3+2] Heteroannulation Strategies
A modular and effective approach for constructing tetracyclic carbazoles, including the benzo[a]pyrido[3,2-g]carbazole framework, utilizes a one-pot, palladium-catalyzed tandem [3+2] heteroannulation process. bohrium.comnih.gov This strategy involves a sequential Pd(0)-catalyzed Buchwald-Hartwig amination followed by a Pd(II)-catalyzed C-H arylation. bohrium.com
The reaction typically combines an ortho-haloaniline with a bromo-substituted heteroaromatic ring system. For instance, the reaction between 6-bromoisoquinoline (B29742) and 4-methoxy-2-chloroaniline serves as a direct route to a derivative of the this compound skeleton. bohrium.com The process is valued for its modularity, allowing for the diversification of the resulting carbazole (B46965) structures. researchgate.net Mechanistic studies have been crucial in understanding the factors that control the chemoselectivity of the initial C-N bond formation and the regioselectivity of the subsequent C-C bond-forming C-H activation step. bohrium.comnih.gov
Table 1: Scope of the [3+2] Heteroannulation for Tetracyclic Carbazole Synthesis
| Heteroaryl Bromide | Aniline (B41778) Partner | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Bromoisoquinoline | 4-Methoxy-2-chloroaniline | 10-Methoxy-7H-benzo[a]pyrido[3,2-g]carbazole | Not explicitly stated | bohrium.com |
| 3-Bromo-5-(trifluoromethyl)pyridine | 2-Chloro-4-methylaniline | 2-Methyl-9-(trifluoromethyl)-7H-pyrido[3,4-c]carbazole | 65% | researchgate.net |
| 5-Bromo-1-methyl-1H-imidazole | 2-Chloro-4-methylaniline | N-arylated imidazole (B134444) and tertiary aniline products | Mixture | researchgate.net |
Microwave-Assisted Synthesis Protocols
While specific literature on the microwave-assisted synthesis of this compound is not prominent, the methodology has been successfully applied to the synthesis of its isomers, highlighting its potential for this class of compounds. Microwave-assisted organic synthesis is recognized for its ability to dramatically reduce reaction times, improve yields, and enhance reaction efficiency. bohrium.comrsc.org
For example, an effective microwave-assisted, p-TsOH catalyzed synthesis of pyrido[2,3-a]carbazoles has been developed from the one-pot reaction of 1-chloro-2-formyl carbazoles and ethanolamine. nih.gov Similarly, the preparation of pyrido[2,3-c]carbazoles from 3-amino-9-ethylcarbazole (B89807) has been achieved using microwave heating, which led to shorter reaction times and higher yields compared to conventional heating methods. bohrium.comresearchgate.net These examples demonstrate that microwave irradiation is a powerful tool for constructing the pyridocarbazole scaffold.
Modified Friedel-Crafts Type Intramolecular Cyclization
The Friedel-Crafts reaction is a fundamental method for forming C-C bonds in aromatic systems. mdpi.com Intramolecular versions of this reaction are particularly powerful for constructing polycyclic compounds by cyclizing a side chain onto an aromatic ring. mdpi.com However, based on surveyed literature, specific protocols detailing a modified Friedel-Crafts intramolecular cyclization for the direct synthesis of the this compound core are not extensively reported. The synthesis of the simpler benzo[a]carbazole framework has been achieved via intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) intermediates, utilizing a solid Brønsted acidic catalyst derived from rice husk. dergipark.org.tr This related transformation underscores the general utility of cyclization strategies for building fused carbazole systems.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. eurekaselect.combohrium.com This approach aligns with the principles of green chemistry by minimizing steps and waste. nih.gov Despite the power of MCRs for generating molecular complexity, specific MCRs designed for the one-pot synthesis of the this compound nucleus are not widely documented in scientific literature. MCRs have been developed for other complex carbazole derivatives, such as the copper-catalyzed three- and four-component reactions to produce diverse spirotetrahydrocarbazoles.
Functionalization and Derivatization Strategies of the this compound Core
Once the core structure is synthesized, its functionalization is key to tuning its properties for various applications. Regioselective reactions are paramount for creating specific derivatives.
Regioselective Functionalization Techniques
The tandem [3+2] heteroannulation strategy described by Campbell et al. offers inherent regioselective control during the C-H activation/arylation step. bohrium.com When using a substrate like 6-bromoisoquinoline, the palladium-catalyzed C-H activation preferentially occurs at the C-7 position of the isoquinoline (B145761) ring, leading specifically to the linear benzo[a]pyrido[3,2-g]carbazole isomer rather than other potential angular isomers. bohrium.comdergipark.org.tr This regioselectivity is a critical feature of the methodology, providing a predictable route to the desired framework. The ability to control the site of functionalization is essential for developing derivatives with tailored electronic and biological properties. bohrium.com
Synthesis of Analogs with Varied Substituent Patterns
The synthesis of analogs of this compound and related carbazole derivatives with diverse substituent patterns is a significant area of research, driven by the need to modulate their chemical and physical properties for various applications. The strategic introduction of different functional groups onto the carbazole framework is primarily achieved through modern synthetic methodologies, with palladium-catalyzed reactions being particularly prominent.
A powerful strategy for constructing the carbazole core with predetermined substitution patterns involves the palladium-catalyzed intramolecular functionalization of a C-H bond and the formation of a C-N bond. nih.gov The substitution pattern of the final carbazole product can be precisely controlled by the design of the biaryl amide substrate. nih.gov This method is compatible with a variety of functional groups, allowing for the synthesis of complex, unsymmetrical carbazoles. For instance, the presence of a substituent adjacent to the acetamide (B32628) moiety in the starting material does not impede the cyclization reaction, enabling the convenient assembly of carbazoles with substitution at positions meta to the biaryl axis. nih.gov
Furthermore, the regioselectivity of the substitution can be governed by steric factors, allowing for the specific formation of 3-substituted carbazoles. nih.gov The choice of oxidant in these palladium-catalyzed cyclizations can also be critical; while Cu(OAc)₂ is often effective, in some cases, such as the synthesis of 3-methoxycarbazole, using DMSO as the reoxidant leads to more efficient cyclization. nih.gov
The table below details the synthesis of various substituted N-acetylcarbazoles via palladium-catalyzed cyclization, highlighting the influence of the starting material's substitution pattern on the final product.
Table 1: Synthesis of Substituted N-Acetylcarbazoles via Palladium-Catalyzed Cyclization
| Starting Biaryl Amide Substituent (at C3') | Starting Biaryl Amide Substituent (at C3) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| OMe | H | N-Acetyl-3-methoxycarbazole | 89 | nih.gov |
| t-Bu | H | N-Acetyl-3-tert-butylcarbazole | 95 | nih.gov |
| H | OMe | N-Acetyl-3-methoxycarbazole | 75 | nih.gov |
| H | Cl | N-Acetyl-3-chlorocarbazole | 95 | nih.gov |
| H | Br | N-Acetyl-3-bromocarbazole | 98 | nih.gov |
Another approach involves the intramolecular cyclization of 3-cyanoacetamide pyrrole intermediates using a solid acidic catalyst to form the benzo[a]carbazole framework. nih.gov This method has been successfully employed to synthesize derivatives such as 5-Amino-11-(3,4-dichlorophenyl)-9,9-dimethyl-7-oxo-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for introducing a wide array of substituents onto the pre-formed heterocyclic core. nih.govnih.gov These reactions enable the formation of C-C and C-N bonds, respectively, allowing for the attachment of various aryl, heteroaryl, and alkyl groups. nih.govmdpi.com The development of these synthetic routes is crucial for creating libraries of structurally diverse analogs for further study. nih.govnih.gov For example, the Suzuki-Miyaura reaction has been effectively used to prepare 3-aryl-1,2,4-benzotriazine 1-oxides from halogenated precursors, a strategy that is broadly applicable to other nitrogen-containing heterocyclic systems. nih.gov
Multi-step synthetic sequences have also been developed to access substituted benzo- and pyrido-carbazoles. One such efficient sequence utilizes two palladium-mediated reactions, including a Knoevenagel condensation followed by an intramolecular Heck-type reaction, and concludes with a direct (het)arylannulation to furnish the desired polycyclic structures. nih.govdocumentsdelivered.com
The table below summarizes various synthetic strategies used to create carbazole analogs with diverse substitution patterns.
Table 2: Overview of Synthetic Methodologies for Substituted Carbazole Analogs
| Synthetic Strategy | Key Reaction Type | Catalyst/Reagent | Type of Substitution Achieved | Reference |
|---|---|---|---|---|
| Intramolecular C-H/C-N Coupling | C-H Activation/Cyclization | Palladium catalyst / Cu(OAc)₂ or DMSO | Control of substitution pattern based on starting biaryl amide | nih.gov |
| Intramolecular Cyclization | Friedel-Crafts type | Solid Acid Catalyst (AC-SO3H) | Formation of benzo[a]carbazole from pyrrole intermediate | nih.gov |
| Condensation/Heck Reaction | Intramolecular Heck-type reaction | Palladium catalyst | Formation of the core pyrido[3,2-α]carbazole scaffold | nih.gov |
| Cross-Coupling | Suzuki-Miyaura Reaction | Palladium catalyst / Base (e.g., K₂CO₃) | Introduction of aryl groups at various positions | nih.govmdpi.com |
| Cross-Coupling | Buchwald-Hartwig Amination | Palladium catalyst / Ligand (e.g., XPhos) | Introduction of amino groups at various positions | mdpi.com |
| Multi-step Sequence | Direct (Het)arylannulation | Palladium catalyst | Formation of fused benzo and pyrido carbazoles | documentsdelivered.com |
Spectroscopic and Photophysical Investigations
Advanced Spectroscopic Characterization Techniques
To confirm the intricate structure and molecular identity of 7H-Benzo[a]pyrido[3,2-g]carbazole and its derivatives, researchers employ several powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules. For carbazole (B46965) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the precise mapping of the molecule's connectivity and the confirmation of the specific isomeric form.
Table 1: Representative ¹H NMR Data for Carbazole Derivatives (Note: Specific data for this compound is not available in the provided sources. The table below is a template for how such data would be presented.)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₈H₁₁N, the expected molecular weight is approximately 269.3 g/mol . High-resolution mass spectrometry would be used to confirm this exact mass, thereby verifying the molecular formula.
Furthermore, MS is instrumental in the analysis of adducts, which are formed when a compound binds to another molecule, such as DNA. While specific adduct analysis for this compound was not found, studies on related isomers like 7H-dibenzo[c,g]carbazole have successfully used techniques like ³²P-postlabeling assays combined with mass spectrometry to identify DNA adducts, which is crucial for understanding the biological activities of these compounds.
Table 2: Mass Spectrometry Data for this compound (Note: Specific experimental data for this compound is not available in the provided sources.)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data Not Available | Data Not Available |
| [M]⁺ | Data Not Available | Data Not Available |
X-ray diffraction analysis of single crystals provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. For complex polycyclic aromatic compounds like this compound, this technique can confirm the planarity of the fused ring system, which is a key factor influencing its electronic properties.
Studies on related pyridocarbazole derivatives have shown that X-ray diffraction reveals highly planar structures between the pyridine (B92270) and carbazole moieties. nih.govresearchgate.net This planarity facilitates π-π stacking in the solid state, which is important for applications in organic electronics. While the crystal structure for this compound is not detailed in the available literature, it is expected to exhibit similar planarity.
Table 3: Crystallographic Data for this compound (Note: Specific crystallographic data for this compound is not available in the provided sources.)
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths (Å) | Data Not Available |
| Bond Angles (°) | Data Not Available |
Photophysical Properties Research
The extended π-conjugated system of this compound is expected to give rise to interesting photophysical properties, making it a candidate for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescence sensing. ontosight.ai
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for characterizing the photophysical behavior of conjugated molecules. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission (fluorescence) spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.
For carbazole derivatives, absorption maxima are typically observed in the UV region, with the exact position depending on the extent of conjugation and the presence of substituent groups. nsf.gov The fluorescence emission of these compounds is often in the blue region of the visible spectrum. researchgate.net Research on emissive pyrido[3,2-c]carbazole derivatives has demonstrated high fluorescence intensities, indicating their potential as efficient light emitters. nih.govresearchgate.net
Table 4: Photophysical Data for this compound (Note: Specific experimental data for this compound is not available in the provided sources.)
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
To quantify the efficiency of the fluorescence process, researchers measure the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the emission efficiency. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Studies on various carbazole-based molecules have shown that their quantum yields and lifetimes are highly dependent on their molecular structure and the solvent environment. nsf.govresearchgate.net For instance, some carbazole derivatives exhibit high fluorescence quantum yields, making them suitable for applications in bright display technologies. researchgate.net
Table 5: Fluorescence Quantum Yield and Lifetime for this compound (Note: Specific experimental data for this compound is not available in the provided sources.)
| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Data Not Available | Data Not Available | Data Not Available |
Solvatochromic Effects and Environmental Responsiveness
Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a key characteristic of certain molecules. This property is indicative of changes in the electronic distribution in the ground and excited states of the molecule, making such compounds highly sensitive to their immediate environment.
While specific comprehensive solvatochromic data for this compound is not extensively documented in publicly available literature, the behavior of related carbazole derivatives provides valuable insights. For instance, certain A–π–D–π–A (acceptor-pi-donor-pi-acceptor) molecules based on a carbazole donor exhibit significant solvatochromism. Their emission color can be tuned from blue in nonpolar solvents like hexane (B92381) to orange-red in polar solvents such as dimethyl sulfoxide. This effect is attributed to the intrinsic intramolecular charge transfer (ICT) character of these molecules.
It is important to note that the photophysical properties of carbazole derivatives can be significantly altered by the nature and position of substituents on the carbazole ring. The introduction of different functional groups can modulate the electron-donating or -accepting nature of the molecule, thereby influencing its response to solvent polarity.
Applications in Fluorescent Probes and Bioimaging
The inherent fluorescence of carbazole derivatives, combined with their chemical stability and biocompatibility, makes them excellent candidates for the development of fluorescent probes and bio-imaging agents. nih.gov These probes can be designed to detect specific ions, molecules, or changes in the cellular microenvironment, providing valuable information for diagnostics and fundamental biological research. nih.gov
The unique photophysical properties of this compound make it a promising platform for fluorescence sensing and bioimaging. ontosight.ai While specific applications of the parent compound are still under investigation, numerous studies have demonstrated the utility of carbazole-based probes for a variety of targets.
For example, carbazole-based chemosensors have been successfully designed for the detection of metal ions such as copper (Cu²⁺) and iron (Fe³⁺). nih.govresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target ion leads to a significant enhancement or quenching of the fluorescence signal. For instance, a carbazole-azine based sensor has been shown to selectively detect Cu²⁺ with a distinct "off-on" fluorescence response. nih.gov Another carbazole derivative was developed as a colorimetric sensor for Co²⁺ and a fluorescent sensor for Cu²⁺, demonstrating the potential for dual-functional probes. researchgate.net
Furthermore, carbazole derivatives have been engineered to detect anions like cyanide (CN⁻). Benzoindoxazine derivatives containing a carbazole unit have been synthesized for the detection of cyanide, exhibiting changes in color visible to the naked eye and a significant fluorescence response. nih.govresearchgate.net These probes have shown high selectivity and sensitivity and have been successfully applied for imaging CN⁻ in living cells and plant seed extracts. nih.govresearchgate.net
The application of carbazole-based probes extends to cellular imaging. Their ability to permeate cell membranes and their low toxicity make them suitable for visualizing cellular structures and processes. researchgate.net For instance, carbazole derivatives have been used for imaging in HeLa cells, demonstrating their potential for in-vivo applications. nih.gov The development of such probes is crucial for understanding the roles of various species in biological systems and for the early diagnosis of diseases.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of complex molecules like 7H-Benzo[a]pyrido[3,2-g]carbazole. By calculating the electron density, DFT can accurately predict various molecular attributes, offering insights that are often difficult to obtain through experimental means alone.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of carbazole-based compounds are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's reactivity, kinetic stability, and optical properties. researchgate.net
In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole nucleus, which acts as an effective electron-donating unit. nih.gov Conversely, the LUMO's energy and localization are influenced by the presence and nature of any substituent groups. researchgate.net For instance, the introduction of electron-withdrawing groups can stabilize the LUMO, while electron-donating groups can raise the HOMO energy level. These modifications directly impact the HOMO-LUMO gap. researchgate.net A smaller gap generally correlates with higher reactivity and a red shift in the absorption spectrum. researchgate.net
Theoretical calculations, often employing functionals like B3LYP, are used to determine the energies of these orbitals. nih.govrsc.org For example, in studies of related pyridoindole-based host materials, DFT calculations have been essential for mapping the HOMO and LUMO contour plots and understanding how structural changes affect the energy levels. rsc.org Compounds with a larger HOMO-LUMO energy gap are generally more kinetically stable and less reactive. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Ph-Cbz | -5.62 | -1.05 | 4.57 | rsc.org |
| Ph-Cb1 | -5.88 | -1.42 | 4.46 | rsc.org |
| PF1Cz (copolymer) | -5.58 | -2.03 | 3.55 | nih.gov |
| PF2Cz (copolymer) | -5.61 | -2.00 | 3.61 | nih.gov |
This table presents data for related carbazole derivatives to illustrate the concepts of HOMO-LUMO analysis. Ph-Cbz and Ph-Cb1 are host materials for OLEDs. PF1Cz and PF2Cz are fluorene/carbazole copolymers.
Spectroscopic Property Prediction and Validation
DFT calculations are instrumental in predicting and validating the spectroscopic properties of carbazole derivatives. Theoretical vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm molecular structures. rsc.orgworldscientific.com
For instance, studies on N-substituted carbazoles have shown excellent correlation between experimentally measured infrared spectra and those calculated using DFT at the ωB97X-D/6-311++G(d,p) level of theory. rsc.org This coupled computational-experimental approach is vital for the accurate interpretation of vibrational spectra. rsc.org Similarly, for compounds like 3,6-diiodo-9-ethyl-9H-carbazole, a good linear correlation between experimental and theoretically predicted NMR parameters has been observed, validating the computational models used. researchgate.net The prediction of UV-visible absorption spectra through Time-Dependent DFT (TD-DFT) also allows for the analysis of electronic transitions between molecular orbitals. nih.govacademie-sciences.fr
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are essential for exploring the potential of carbazole derivatives as biologically active agents. These computational methods predict how a ligand (the carbazole derivative) might bind to a biological target, such as an enzyme or DNA.
Ligand-Target Interaction Modeling (e.g., DNA, enzymes)
Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule within the active site of a macromolecular target. nih.gov This approach is crucial in drug discovery for identifying potential therapeutic candidates.
For carbazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes.
Acetylcholinesterase (AChE): In the search for treatments for Alzheimer's disease, docking studies have been used to understand the binding interactions of N-substituted carbazole derivatives with AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. researchgate.net
Tubulin: Certain carbazole derivatives have been identified as potential anticancer agents. Molecular docking has shown that these compounds can occupy the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division. researchgate.netnih.gov
DNA: The planar, polyaromatic structure of carbazole derivatives makes them suitable for interaction with DNA. nih.gov Docking studies can elucidate whether binding occurs through intercalation (slipping in between base pairs) or groove binding. nih.govcmjpublishers.com For example, docking was used to evaluate the binding of 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole to human topoisomerase-I and II-DNA receptors, suggesting its potential as a breast cancer inhibitor. worldscientific.com
Other Enzymes: Docking has also been used to evaluate carbazole derivatives as inhibitors for enzymes like cyclooxygenase (COX) and urease. metu.edu.trmdpi.com
Table 2: Example of Molecular Docking Results for a Carbazole Derivative
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | Compound 4c (N-substituted carbazole) | -7.327 | Not specified | researchgate.net |
| Tubulin (Colchicine site) | Compound 13d (Pyrrolidinyl-carbazole) | Not specified | Selectively occupies site | researchgate.net |
| COX-2 | Compound 2f (Thiazole derivative) | Not specified | Favorable binding | metu.edu.tr |
This table provides examples from studies on carbazole derivatives to illustrate the type of data generated from molecular docking.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational approaches are invaluable for building SAR models by correlating calculated molecular properties (descriptors) with experimentally observed activities.
For carbazole-based compounds, computational SAR studies help identify which parts of the molecule are crucial for its biological effect. For example, in the development of anticancer agents, studies have shown that the nature and position of substituents on the carbazole ring system significantly impact antiproliferative activity. nih.govnih.gov Docking studies contribute to SAR by revealing how different functional groups interact with the target's active site. researchgate.net A compound with a bulky group might show high selectivity for one enzyme over another due to steric hindrance in the narrower binding pocket of the second enzyme. metu.edu.tr
By analyzing a series of derivatives, researchers can determine that, for instance, adding a specific functional group at a particular position enhances binding affinity, while another modification diminishes it. This knowledge guides the rational design of more potent and selective molecules, accelerating the drug discovery process. nih.gov
Advanced Materials Science Applications
Organic Electronics and Optoelectronics Research
The unique electronic landscape of 7h-Benzo[a]pyrido[3,2-g]carbazole makes it a versatile tool for researchers in organic electronics. Its investigation spans several key areas, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and luminescent solar concentrators (LSCs).
Organic Light-Emitting Diodes (OLEDs) Component Research
The development of efficient and stable materials is paramount for the advancement of OLED technology. This compound and its derivatives are being explored as components in OLEDs due to their favorable electronic properties and high thermal stability. mdpi.com The carbazole (B46965) unit is known for its excellent hole-transporting capabilities, a crucial function in the emissive layer of an OLED. mdpi.com
Derivatives of pyridocarbazole have been synthesized and investigated for their potential in OLEDs. For instance, iridium(III) complexes incorporating a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have demonstrated high external quantum efficiencies of up to 24.5% and narrow emission spectra, which are desirable for high-purity color displays. researchgate.net While this specific study does not focus on this compound itself, it highlights the potential of the broader pyridocarbazole framework in developing high-performance OLED emitters. The rigid and planar structure of these molecules helps to restrict intramolecular relaxation, leading to more efficient light emission. researchgate.net
Research into related benzo[a]carbazole derivatives has also shown their utility as emitters in OLEDs, further underscoring the promise of this class of compounds. nih.gov
Organic Field-Effect Transistors (OFETs) Material Development
The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used. This compound has been identified as a promising material for OFETs due to its inherent high electron mobility. ontosight.ai The planar and conjugated nature of the molecule facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.
Luminescent Solar Concentrators (LSCs)
Luminescent solar concentrators are devices that can capture and concentrate sunlight, offering a pathway to more efficient solar energy harvesting. The operational principle of LSCs relies on the use of fluorescent dyes that absorb a broad range of solar spectrum and re-emit it at a longer wavelength, which is then guided to a photovoltaic cell.
While direct studies on the application of this compound in LSCs are limited, the photophysical properties of related carbazole derivatives make them attractive candidates. For an organic molecule to be effective in an LSC, it must possess a high photoluminescence quantum yield and a large Stokes shift to minimize reabsorption losses. Research on emissive pyrido[3,2-c]carbazole derivatives has shown that they exhibit high fluorescence intensities, suggesting their potential suitability for LSC applications. nih.gov
Functional Materials Development based on Conjugated Systems
The extensive network of alternating single and double bonds in this compound defines it as a conjugated system. This conjugation is the source of its unique electronic and optical properties, which are being harnessed for the development of novel functional materials.
Charge Transport Properties Investigation
The ability of a material to transport electrical charges is fundamental to its application in electronic devices. The planar structure and extensive π-conjugation of this compound are conducive to efficient charge transport. ontosight.ai The carbazole moiety is well-known for its hole-transporting characteristics, which arise from the ability of the nitrogen atom's lone pair of electrons to participate in the delocalized π-system. mdpi.com
Investigations into carbazole-based macrocycles have provided insights into the structure-property relationships governing charge transport. bohrium.com While detailed quantitative data on the charge transport properties of this compound are not extensively documented, the general understanding of carbazole derivatives suggests that it would exhibit favorable hole mobility.
Thermal and Photochemical Stability Studies
For any organic material to be viable in electronic devices, it must exhibit long-term stability under operational stress, which includes heat and light exposure. Carbazole derivatives are generally known for their good thermal and photochemical stability. mdpi.comresearchgate.net
Thermogravimetric analysis (TGA) of related pyridocarbazole derivatives has shown thermal stability at temperatures exceeding 400 °C, indicating their robustness for applications in electronic devices that can generate significant heat. researchgate.net
Biological Activity and Mechanistic Investigations in Vitro/cellular Models
Interaction with Nucleic Acids and DNA Mechanistic Studies
The planar, aromatic ring system of pyridocarbazole derivatives allows them to interact with the structure of DNA in several ways, leading to the disruption of normal cellular processes like replication and transcription.
DNA intercalation, the insertion of a planar molecule between the base pairs of the DNA double helix, is a primary mechanism of action for many pyridocarbazole derivatives. nih.govbenthamdirect.com This interaction causes structural distortions in the DNA, such as unwinding and kinking of the helix, which can interfere with the binding of DNA-processing proteins. pnas.org
Ditercalinium (B1205306), a dimeric derivative of 7H-pyridocarbazole, is a classic example of a DNA bis-intercalator, meaning it inserts both of its planar carbazole (B46965) rings into the DNA helix simultaneously. nih.govnih.gov X-ray crystallography studies of a ditercalinium-[d(CGCG)]2 complex revealed that the drug binds by bis-intercalation, with its linker chain situated in the major groove. nih.gov This binding induces a significant unwinding of the DNA helix by 36 degrees and a 15-degree kink. pnas.org A notable feature of this interaction is the extensive contact with guanine (B1146940) bases, while interactions with cytosine are minimal. nih.gov Unlike many other intercalating agents, ditercalinium does not produce DNA strand breaks or DNA-protein cross-links. nih.gov
Monomeric pyridocarbazole derivatives, such as the natural alkaloids olivacine (B1677268) and ellipticine (B1684216) and their synthetic analogues, also function as DNA intercalators and serve as foundational models for the development of new anticancer agents. nih.govresearchgate.net
Certain carbazole compounds, following metabolic activation, can form covalent bonds with DNA, creating DNA adducts. These adducts are lesions that can distort the DNA structure, leading to mutations if not repaired. The study of 7H-dibenzo[c,g]carbazole (DBC), a potent carcinogen structurally related to the benzo-pyridocarbazole class, provides insight into this mechanism. nih.govresearchgate.net
Metabolic activation of polycyclic aromatic compounds like DBC by cytochrome P450 enzymes can produce reactive intermediates that bind covalently to DNA bases, primarily guanine. researchgate.net Studies in mice have shown that DBC and its hepatocarcinogenic derivatives form significant levels of adducts in both nuclear DNA (nuDNA) and mitochondrial DNA (mtDNA), with mtDNA being a major target. nih.gov The formation of these adducts is a critical step in the initiation of carcinogenesis.
The cellular response to such DNA damage involves complex DNA repair pathways. The presence of DNA adducts can trigger excision repair systems, such as the (A)BC exinuclease system in prokaryotes. nih.gov Interestingly, non-covalent but structurally distorting intercalators like ditercalinium can be incorrectly recognized by these repair systems as covalent lesions, leading to futile and toxic repair cycles. pnas.orgnih.gov
| Compound Class | Interaction Type | Key Findings | Model System | Citations |
| Pyridocarbazoles | DNA Intercalation | Bis-intercalation (dimers); unwinding and kinking of DNA helix. | In vitro, X-ray crystallography | pnas.orgnih.govnih.gov |
| Dibenzo[c]carbazoles | DNA Adduct Formation | Covalent binding to nuclear and mitochondrial DNA after metabolic activation. | Mouse liver cells | nih.gov |
| Benzo[a]pyrene | DNA Adduct Formation | Metabolite BPDE forms adducts, primarily at guanine residues. | Human liver cells, WBC | researchgate.netnih.govnih.gov |
G-quadruplexes (G4) are secondary structures formed in guanine-rich sequences of DNA, such as those found in human telomeres and gene promoter regions. The stabilization of these structures by small molecules has emerged as a promising anticancer strategy, as it can inhibit the activity of the enzyme telomerase and repress the transcription of oncogenes.
Carbazole derivatives have been specifically designed as G4 stabilizers. For instance, 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC) has been shown to effectively stabilize the G-quadruplex structure formed by human telomeric DNA, leading to an increase in its melting temperature. nih.gov This stabilization is associated with potent inhibition of telomerase activity and the induction of senescence in cancer cells. nih.gov Other studies on carbazole ligands targeting the G-quadruplex in the promoter region of the Bcl-2 oncogene have shown that they bind via an external end-stacking mode, interacting with the terminal G-tetrad of the quadruplex. ucl.ac.uk This binding stabilizes the G4 structure and demonstrates the potential of the carbazole scaffold for oncogene regulation. researchgate.netucl.ac.uk
Enzymatic and Protein Target Modulation Research
Beyond direct DNA interaction, pyridocarbazoles can exert their cytotoxic effects by targeting essential nuclear enzymes, particularly DNA topoisomerases.
DNA topoisomerases (Topo I and Topo II) are vital enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and chromosome segregation. Inhibition of these enzymes is a key mechanism for many established anticancer drugs. nih.govsemanticscholar.org Pyridocarbazoles have been identified as potent inhibitors of both Topoisomerase I and II. nih.govbenthamdirect.com
These inhibitors can be classified into two main types:
Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase and DNA (the "cleavage complex"). This leads to the accumulation of permanent DNA strand breaks, triggering cell cycle arrest and apoptosis.
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of the topoisomerase without stabilizing the cleavage complex. They might, for example, prevent the enzyme from binding to DNA or block ATP hydrolysis required for Topo II activity. nih.govsemanticscholar.org
Ditercalinium has been shown to be a potent catalytic inhibitor of Topoisomerase II. nih.gov At concentrations as low as 0.5 µM, it completely inhibits the enzyme's DNA cleavage activity. nih.gov Similarly, various monomeric pyridocarbazole derivatives, such as S16020, exhibit a multimodal mechanism that includes both DNA intercalation and inhibition of Topoisomerase II. nih.govbenthamdirect.com Studies on other carbazole derivatives have identified compounds that act as selective catalytic inhibitors of the Topoisomerase IIα isoform, which is highly expressed in proliferating cancer cells, with minimal effects on the IIβ isoform. nih.govsemanticscholar.org
| Compound/Derivative | Target Enzyme | Mechanism of Inhibition | Key Effect | Citations |
| Ditercalinium | Topoisomerase II | Catalytic Inhibitor | Inhibits DNA cleavage and induces DNA catenation. | nih.gov |
| S16020 Derivatives | Topoisomerase II | Not specified (general inhibition) | Contributes to multimodal anticancer activity. | nih.govbenthamdirect.com |
| 3,6-di(2-furyl)-9H-carbazole | Topoisomerase IIα | Selective Catalytic Inhibitor | Inhibits DNA relaxation and decatenation activity of Topo IIα. | nih.govsemanticscholar.org |
| Acridine-Thiosemicarbazones | Topoisomerase IIα | Not specified (general inhibition) | Inhibition of enzyme comparable to the reference drug amsacrine. | nih.gov |
Protein Kinase Inhibition
Derivatives of the broader carbazole family, to which 7H-benzo[a]pyrido[3,2-g]carbazole belongs, have demonstrated notable inhibitory activity against several protein kinases crucial in cell signaling and cancer progression.
Research has identified ellipticine derivatives and their tetracyclic angular benzopyridoindole analogues as novel ATP-competitive inhibitors of protein kinase CK2 . These compounds have shown a marked inhibition of CK2 activity in vitro, a finding that is significant given the role of CK2 in cell growth and survival. rsc.orgrsc.org The inhibition of CK2 by these carbazole-related structures highlights a potential avenue for the development of targeted anticancer agents. rsc.orgrsc.org
Furthermore, various carbazole analogs have been investigated for their potential to block Janus kinase 3 (JAK3) . Computational docking studies have suggested that certain carbazole derivatives may act as JAK3 inhibitors, with some analogs showing a lower inhibition constant (Ki) compared to established drugs. researchgate.net This suggests a potential role for these compounds in interfering with signaling pathways that are dependent on JAK3 activity.
In the context of Pim kinases , a study on diversely substituted pyrrolo[2,3-a]carbazole derivatives revealed their inhibitory potencies towards Pim-1, Pim-2, and Pim-3 . Molecular docking studies of the most active compounds have provided insights into the structural requirements for enhanced inhibitory activity against this family of serine/threonine kinases. researchgate.net
Tubulin Polymerization Inhibition Mechanisms
A significant mechanism of action identified for compounds structurally related to this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics is a well-established strategy in cancer therapy.
A series of novel pyrano[3,2-c]carbazole derivatives have been synthesized and shown to induce apoptosis by significantly inhibiting tubulin polymerization. rsc.orgrsc.orgresearchgate.net Molecular docking studies have indicated that these compounds likely occupy the colchicine (B1669291) binding site on tubulin. rsc.orgresearchgate.net The inhibition of tubulin assembly by these derivatives disrupts the microtubule network, a key component of the cellular cytoskeleton involved in mitosis. rsc.orgrsc.org One particular derivative, 9i , demonstrated strong inhibition of tubulin assembly, comparable to the known tubulin inhibitor CA-4. rsc.orgrsc.org
The following table summarizes the IC50 values for the inhibition of tubulin polymerization by selected pyrano[3,2-c]carbazole derivatives.
| Compound | Tubulin Polymerization IC50 (µM) |
| 9a | - |
| 9c | - |
| 9g | - |
| 9i | 1.52 ± 0.08 |
| CA-4 (positive control) | 1.45 ± 0.06 |
Data sourced from a study on pyrano[3,2-c]carbazole derivatives. The study did not provide specific IC50 values for compounds 9a, 9c, and 9g, but identified them as active.
Other Enzyme Inhibitory Activities
While specific studies on this compound's inhibition of enzymes like PTP1B and alpha-glucosidase are not yet prevalent, research into other carbazole derivatives suggests potential in this area. For instance, computational studies on a carbazole-pyranocoumarin conjugate , Carbazomarin-C, have shown its potential as an α-glucosidase inhibitor , with a better binding affinity than the control drug, acarbose. This indicates that the carbazole scaffold can be a valuable component in the design of inhibitors for enzymes involved in metabolic diseases.
Cellular Pathway Modulation Studies (In Vitro)
The inhibitory effects of this compound analogs on key cellular targets translate into significant modulation of cellular pathways, particularly those governing cell cycle progression and survival.
Cell Cycle Progression Analysis
Treatment of cancer cell lines with pyrano[3,2-c]carbazole derivatives has been shown to result in a G2/M phase arrest of the cell cycle. rsc.orgrsc.orgresearchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle due to tubulin polymerization inhibition. Further investigation revealed that this cell cycle arrest is accompanied by an elevation of cyclin B1 protein levels, a key regulator of the G2/M transition. rsc.orgrsc.org The accumulation of cyclin B1 is a hallmark of cells arrested at this checkpoint.
In a related context, the carbazole alkaloid Clauszoline-I was found to induce cell cycle arrest in both the S and G2/M phases in several cancer cell lines. nih.gov
The table below shows the antiproliferative activity of selected pyrano[3,2-c]carbazole derivatives against various cancer cell lines.
| Compound | MDA-MB-231 IC50 (µM) | K562 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| 9a | 0.43 ± 0.03 | 1.89 ± 0.05 | 2.54 ± 0.09 | 2.01 ± 0.04 |
| 9c | 2.65 ± 0.08 | 5.62 ± 0.12 | 8.05 ± 0.21 | 6.54 ± 0.15 |
| 9g | 1.05 ± 0.04 | 3.54 ± 0.09 | 4.89 ± 0.11 | 3.65 ± 0.08 |
| 9i | 0.98 ± 0.02 | 2.14 ± 0.06 | 3.21 ± 0.07 | 1.98 ± 0.05 |
Data derived from studies on pyrano[3,2-c]carbazole derivatives. rsc.org
Apoptosis Induction Mechanisms
The ultimate fate of cancer cells treated with these carbazole derivatives is often programmed cell death, or apoptosis. The inhibition of tubulin polymerization and subsequent G2/M arrest are potent triggers for this process.
Studies on pyrano[3,2-c]carbazole derivatives have demonstrated that they induce apoptosis by increasing the levels of caspase-3 , a key executioner caspase. rsc.orgrsc.org Compounds 9a and 9i , which exhibited strong antimitotic effects, were also potent activators of caspase-3. rsc.org This indicates that the cytotoxic effects of these compounds are mediated through the canonical apoptosis pathway.
Furthermore, research on 7H-dibenzo[c,g]carbazole (DBC) , a structurally related polycyclic aromatic hydrocarbon, has shown that it can induce apoptosis in mouse liver cells. This process was associated with an increase in Bax mRNA and protein expression, as well as the activation of p53. globalauthorid.com
Modulation of Gene Expression (e.g., CYP1A1) in Cellular Models
Carbazole derivatives have been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway, which regulates the expression of several drug-metabolizing enzymes, including cytochrome P450 1A1 (CYP1A1) . mdpi.com
Studies on 7H-dibenzo[c,g]carbazole (DBC) and its derivatives have revealed their ability to induce the expression of CYP1A1 . nih.gov For instance, the 5,9-dimethyl derivative of DBC was found to be a potent inducer of CYP1A1 expression. nih.gov This modulation of CYP1A1 is significant as this enzyme is involved in the metabolic activation of various procarcinogens. nih.govnih.gov Ellipticine, a pyridocarbazole alkaloid, was one of the first identified inhibitors of CYP1A1, although its effects were not specific. mdpi.com More recent research has shown that other carbazole compounds, such as 6-formylindolo[3,2-b]carbazole (FICZ) , are potent inducers of CYP1A1 gene expression. nih.gov This ability to modulate CYP1A1 expression suggests that this compound and its analogs could influence the metabolism of other xenobiotics.
Cellular Uptake and Distribution in Model Systems
While specific studies on the cellular uptake and distribution of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into structurally similar pyridocarbazole derivatives, most notably ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole).
The cellular accumulation of these compounds is an active process, influenced by both time and concentration. For instance, studies on quaternized ellipticine derivatives have shown that their cytotoxicity is linked to a specific cellular transport process. nih.gov In human promyelocytic (HL-60) cells, the uptake of ellipticine is both time- and dose-dependent. chemisgroup.us Interestingly, the distribution within the cell does not appear to be phase-specific in the cell cycle when normalized for DNA content, suggesting a general accumulation within the cell that is proportional to cell size. chemisgroup.us
The fluorescence properties of compounds like ellipticine have been utilized to monitor their subcellular localization. Changes in fluorescence lifetime upon cellular entry indicate that the drug molecules exist in various states: unbound and bound to different cellular components, including DNA and RNA. chemisgroup.us This suggests that once inside the cell, this compound and its analogs likely distribute among different subcellular compartments and macromolecules, with the nucleus being a primary site of action due to their DNA intercalating properties. The increased planarity and lipophilicity conferred by the additional benzo[a] ring in this compound, as compared to simpler pyridocarbazoles, may enhance its ability to cross cellular membranes, potentially leading to more efficient uptake.
Structure-Activity Relationships (SAR) in a Biological Context
The biological activity of pyridocarbazoles is intricately linked to their chemical structure. Modifications to the core scaffold and the nature of substituents can profoundly impact their mechanism of action and cytotoxic potency.
Elucidation of Pharmacophoric Requirements
The primary mechanism of action for many pyridocarbazole derivatives is DNA intercalation. nih.govresearchgate.net This interaction is critically dependent on the planar aromatic structure of the molecule, which allows it to insert between the base pairs of the DNA double helix. The extended, planar polycyclic aromatic system of this compound is a key pharmacophoric feature that strongly suggests a propensity for DNA intercalation.
Beyond simple intercalation, many pyridocarbazoles, including ellipticine, function as topoisomerase II inhibitors. nih.gov Topoisomerase II is a vital enzyme that manages DNA topology during replication and transcription. Inhibitors of this enzyme can be classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. The general pharmacophore for many topoisomerase II inhibitors includes a planar intercalating moiety and specific functional groups that interact with the enzyme-DNA complex. For pyridocarbazoles, the planar ring system serves as the intercalator, while substituents can influence the stability of the ternary complex.
Impact of Substituent Patterns on Biological Mechanisms
The biological activity of pyridocarbazoles is highly sensitive to the pattern of substitution on the carbazole and pyridine (B92270) rings.
The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. Different isomers of pyridocarbazole exhibit varying DNA binding affinities and cytotoxic potencies. This is attributed to the altered electronic distribution and hydrogen bonding capabilities of the molecule, which in turn affect its interaction with DNA and target enzymes.
The introduction of substituents on the carbazole nucleus can modulate activity. For example, in a series of novel pyridocarbazole derivatives, a 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole demonstrated significantly higher anticancer activity than ellipticine. researchgate.net This highlights the importance of the side chain in addition to the core ring system. The presence of the additional benzo[a] fused ring in this compound increases the surface area of the planar aromatic system, which could lead to enhanced DNA binding affinity through increased van der Waals and pi-stacking interactions with DNA base pairs. This structural modification is a key area for SAR studies to understand its precise impact on biological mechanisms.
Interactive Data Table: Structure-Activity Relationship Insights for Pyridocarbazole Analogs
| Compound/Analog Class | Structural Feature | Observed Biological Effect | Inferred Importance for this compound |
|---|---|---|---|
| Ellipticine | Planar 6H-pyrido[4,3-b]carbazole core | DNA intercalation and Topoisomerase II inhibition nih.gov | The planar core is essential for the primary mechanism of action. |
| Quaternized Ellipticines | Quaternary nitrogen in the pyridine ring | Altered cellular uptake via specific transporters nih.gov | The nitrogen at position 7 in the target compound may influence uptake. |
| Substituted Pyridocarbazoles | Methoxy and aminoalkyl side chains | Enhanced cytotoxic potency compared to the parent compound researchgate.net | Substituents on the benzo[a]pyridocarbazole core could significantly modulate activity. |
Emerging Research Directions and Future Perspectives
Development of Novel Derivatives and Hybrid Systems
A primary focus of current research is the functional modification of the carbazole (B46965) ring to enhance its inherent activities. nih.gov The core structure of 7H-Benzo[a]pyrido[3,2-g]carbazole serves as a versatile template for designing and synthesizing novel derivatives with tailored properties for pharmaceuticals and optoelectronics. ontosight.ai By strategically altering the structural characteristics at various positions (such as C-2, -3, -6, -7, and -9 on the general carbazole frame), researchers can fine-tune the molecule's optical and molecular properties. nih.gov
In the pharmaceutical realm, carbazole derivatives are actively being explored for their potent biological activities, including anticancer, antimicrobial, and antiviral effects. ontosight.ainih.gov Research into related pyridocarbazole isomers has yielded derivatives with significant in vitro antitumor profiles against human cancer cell lines, such as lung (A549) and colon (HT29) cancer, with some compounds showing inhibitory concentrations (IC50) in the sub-micromolar range. nih.gov For instance, one of the most potent pyrido[3,2-α]carbazole derivatives demonstrated an IC50 value of 0.07 μM. nih.gov
Strategies for creating these novel derivatives include:
Integration of Pharmacophores: Synthesizing hybrid molecules by combining the carbazole moiety with diverse pharmacophores like amides, hydrazides, and acylhydrazones to create structural diversity. nih.gov
Scaffold Modification: Creating new scaffolds, such as carbazole hydrazine-carbothioamide, which have shown promising anticancer activity. One such derivative, compound 4o , exhibited a potent IC50 value of 2.02 µM against MCF-7 breast cancer cells. nih.gov
Microwave-Assisted Synthesis: Utilizing efficient synthesis methods like microwave-assisted reactions to produce pyridocarbazole derivatives, such as pyrido[2,3-a]carbazoles, which have been evaluated for cytotoxicity. nih.govresearchgate.net
In materials science, carbazole derivatives are key components in organic electronics. ontosight.ai Their high electron mobility and stability make them suitable for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai Compounds like 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) and the polymer polyvinyl carbazole (PVK) are widely studied as effective organic optoelectronic materials. tandfonline.com Benzo[a]carbazole frameworks have been specifically utilized as host materials and hole transport layers in light-emitting systems. nih.gov
Table 1: In Vitro Activity of Selected Carbazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC₅₀) | Source |
| Pyrido[3,2-α]carbazole derivative (Compound 24) | A549 (Lung), HT29 (Colon) | 0.07 µM (against A549) | nih.gov |
| Carbazole Acylhydrazone (Compound 14a) | 7901 (Gastric), A875 (Melanoma) | 11.8 µM (7901), 9.77 µM (A875) | nih.gov |
| Carbazole Hydrazine-Carbothioamide (Compound 4o) | MCF-7 (Breast) | 2.02 µM | nih.gov |
| Carbazole Hydrazine-Carbothioamide (Compound 4r) | MCF-7 (Breast) | 4.99 µM | nih.gov |
Advanced Methodologies for Mechanistic Elucidation
Understanding the precise mechanisms by which this compound and its derivatives exert their effects is crucial for rational drug design and optimization. Researchers are employing advanced methodologies to probe these molecular interactions.
A key area of investigation for anticancer applications is the interaction of these compounds with DNA. Studies on the related pyrido[2,3-a]carbazole system have shown that these molecules can interact with calf thymus DNA (CT-DNA) via intercalation, fitting between the DNA base pairs. nih.govresearchgate.net The binding strength of these interactions has been quantified, with binding constants (Kb) reported in the range of 1.2–3.0 x 10⁴ M⁻¹. nih.gov
Beyond direct DNA binding, research is also focused on the impact of these compounds on cellular signaling pathways. For example, a novel carbazole hydrazine-carbothioamide derivative was found to exhibit its anticancer effect by targeting the PI3K/Akt/mTOR signaling pathway, which is critical for tumor cell survival and proliferation. nih.gov Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov
Computational techniques are also playing a vital role. Molecular docking, for instance, is used to predict and analyze the binding of newly synthesized carbazole derivatives to biological targets, such as specific receptors or enzymes, providing insights into their potential mechanisms of action before extensive laboratory testing. mostwiedzy.pl
Integration with Interdisciplinary Fields
The unique properties of this compound lend themselves to integration with other scientific disciplines, opening up novel applications, particularly in vitro.
Advanced Imaging Techniques: The inherent fluorescence and unique photophysical properties of the carbazole core make it a promising candidate for bioimaging and fluorescence sensing applications in in vitro models. ontosight.ai The planar, conjugated system allows for efficient light absorption and emission. tandfonline.com This property can be harnessed to develop fluorescent probes that can, for example, stain specific cellular components. Certain fluorescent anticancer agents based on the carbazole structure have been used to directly visualize G-quadruplex DNA within cells, helping to elucidate their mode of action. nih.gov
Targeted Delivery in In Vitro Models: The development of novel derivatives (as discussed in 7.1) is the first step toward creating targeted delivery systems. In in vitro models, the carbazole scaffold can be chemically modified to attach specific ligands or targeting moieties. This functionalization aims to enhance the delivery of the active compound to specific cancer cell types while minimizing effects on non-target cells. While still an emerging area for this specific compound, the principles are well-established in medicinal chemistry and represent a logical future direction for improving the therapeutic index of potent carbazole-based agents in preclinical studies.
Challenges and Opportunities in Carbazole Research
Despite the significant potential of this compound and related compounds, several challenges remain. A primary challenge is the need to improve the efficiency, selectivity, and sustainability of synthetic methods. researchgate.netnumberanalytics.com The development of "greener" chemical processes with higher yields and fewer byproducts is imperative for both laboratory-scale research and potential future large-scale production. rsc.orgresearchgate.net
However, these challenges are matched by significant opportunities. The continuous development of new transition metal-catalyzed reactions and green chemistry approaches offers potential solutions to existing synthetic hurdles. numberanalytics.com The exploration of carbazole derivatives in emerging fields like biotechnology and nanotechnology presents a major growth area. numberanalytics.com There is vast potential in designing new microporous organic polymers based on carbazole units for applications in catalysis, separation, and gas storage. tandfonline.com In medicine, the structural diversity of carbazoles continues to provide a rich source of lead compounds for discovering novel agents against a range of diseases. nih.gov The unique electronic and photophysical properties of the carbazole core will continue to drive innovation in materials science, particularly in the development of next-generation OLEDs and organic photovoltaics. tandfonline.comnumberanalytics.com
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 7H-Benzo[a]pyrido[3,2-g]carbazole derivatives?
- Answer : A common approach involves intramolecular cyclization using Brønsted acidic catalysts like AC-SO3H. For example, 5-Amino-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile (7b) was synthesized via this method, achieving yields up to 85% under optimized conditions (Mn(IV) oxide in dichloromethane, 2 hours). Post-synthesis purification involves solvent extraction (e.g., ethyl acetate) and catalyst recovery via drying at 100°C .
- Key Data :
- Catalyst : AC-SO3H (reusable for 5 cycles with <5% efficiency loss).
- Characterization : 1H/13C NMR, HRMS (ESI) for structural confirmation; FTIR and TGA for catalyst stability .
Q. How is the structural integrity of 7H-Benzo[a]carbazole derivatives validated experimentally?
- Answer : Multi-modal characterization is critical:
- Spectroscopy : 1H NMR (δ 7.16–8.79 ppm for aromatic protons) and 13C NMR (δ 130–171 ppm for carbazole carbons) .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., 341.1655 for compound 7b) .
- Thermal analysis : TGA reveals decomposition thresholds (>250°C), ensuring thermal stability for catalytic applications .
Q. What safety protocols are recommended for handling this compound?
- Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- First aid : Skin/eye exposure requires immediate rinsing with water (15+ minutes); seek medical attention for persistent irritation .
- Carcinogenicity : Classified as a Group 3 carcinogen (IARC). Avoid inhalation/ingestion; use fume hoods for reactions .
Advanced Research Questions
Q. How does the electronic structure of 7H-Benzo[a]carbazole influence its application in optoelectronic devices?
- Answer : The fused aromatic system enables high hole mobility (≈10⁻³ cm² V⁻¹ s⁻¹) and tunable bandgaps (~3.1 eV). In OLEDs, derivatives like benzo[b]indolo[1,2,3-lm]carbazole (NI-1) exhibit blue fluorescence (λ_em = 450 nm) with CIE coordinates (0.15, 0.08), making them suitable for deep-blue emitters .
- Methodological Insight : Density functional theory (DFT) simulations correlate HOMO-LUMO gaps (4.2–4.5 eV) with experimental photoluminescence .
Q. What mechanistic insights explain the catalytic efficiency of AC-SO3H in synthesizing carbazole frameworks?
- Answer : AC-SO3H’s Brønsted acidity (surface acidity ≈ 0.8 mmol H⁺/g) facilitates proton transfer in cyclization. The porous structure (SEM/EDS pore size ~5 nm) enhances substrate accessibility. Kinetic studies show a second-order dependence on reactant concentration, suggesting a bimolecular transition state .
- Contradiction Note : While AC-SO3H is effective for carbazoles, its efficiency drops with sterically hindered substrates (e.g., ortho-substituted aryl groups) due to pore blockage .
Q. How can computational modeling predict the environmental toxicity of 7H-Benzo[a]carbazole derivatives?
- Answer :
- QSAR models : Predict log Kow (octanol-water coefficient) ≈ 4.2, indicating moderate bioaccumulation risk .
- Ecotoxicity : ECOSAR classifies derivatives as toxic to aquatic organisms (LC50 for Daphnia magna < 1 mg/L) .
- Pyrolysis products : Heating releases NOx and polycyclic aromatic hydrocarbons (PAHs), necessitating scrubbers in industrial setups .
Q. What strategies improve the stability of 7H-Benzo[a]carbazole-based self-assembled monolayers (SAMs) in perovskite solar cells?
- Answer : SAMs of 7H-benzo[c]carbazole (CbzPh) on ITO substrates exhibit superior stability via:
- Annealing : 100°C for 15 minutes enhances molecular packing (XRD d-spacing = 3.8 Å).
- Solvent rinsing : IPA removes unbound molecules, reducing surface defects (AFM roughness < 1 nm) .
Key Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
